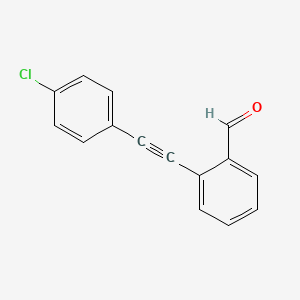

2-((4-Chlorophenyl)ethynyl)benzaldehyde

Übersicht

Beschreibung

2-((4-Chlorophenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C15H9ClO . It has a molecular weight of 240.69 . The compound appears as a light-yellow to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for 2-((4-Chlorophenyl)ethynyl)benzaldehyde is 1S/C15H9ClO/c16-15-9-6-12 (7-10-15)5-8-13-3-1-2-4-14 (13)11-17/h1-4,6-7,9-11H . This indicates the presence of a chlorine atom, an ethynyl group, and a benzaldehyde group in the molecular structure.Physical And Chemical Properties Analysis

2-((4-Chlorophenyl)ethynyl)benzaldehyde has a molecular weight of 240.69 . It has a density of 1.3±0.1 g/cm3 . The boiling point of the compound is 393.5±27.0 °C at 760 mmHg . The compound appears as a light-yellow to yellow powder or crystals .Wissenschaftliche Forschungsanwendungen

Use in the Synthesis of Biologically Active Intermediates

Specific Scientific Field

Summary of the Application

“2-((4-Chlorophenyl)ethynyl)benzaldehyde” is an important intermediate for the synthesis of many biologically active intermediates of anticancer drugs .

Methods of Application or Experimental Procedures

A rapid and high-efficiency synthetic method for compound 1a-1b was established. Compound 1a-1b was synthesized from 2-chloronicotinic acid and 4-substituted anilines through three steps including nucleophilic substitution, reduction, and oxidation reaction .

Results or Outcomes

The total yield of the three steps was 59.49% .

Use in the Synthesis of 3-Substituted 1H-Dibenzo[e,g]indazoles

Specific Scientific Field

Summary of the Application

“2-((4-Chlorophenyl)ethynyl)benzaldehyde” is used in a two-step, one-pot synthesis of 3-substituted 1H-dibenzo[e,g]indazoles .

Methods of Application or Experimental Procedures

The synthesis involves a LiOtBu-promoted intramolecular 1,3-dipolar cyclization of 2′-alkynyl-biaryl-2-aldehyde N-tosylhydrazones .

Results or Outcomes

The synthesis results in 3-substituted 1H-dibenzo[e,g]indazoles in good to high yields .

Use in the Synthesis of Thiazoles

Specific Scientific Field

Summary of the Application

“2-((4-Chlorophenyl)ethynyl)benzaldehyde” is used in the synthesis of thiazoles, which are found in many potent biologically active compounds .

Methods of Application or Experimental Procedures

Thiazoles are synthesized from 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .

Results or Outcomes

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Use in the Synthesis of Sulfur Drugs

Summary of the Application

“2-((4-Chlorophenyl)ethynyl)benzaldehyde” is used in the synthesis of sulfur drugs .

Methods of Application or Experimental Procedures

Sulfur drugs are synthesized from 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .

Results or Outcomes

Sulfur drugs are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug) .

Use in the Synthesis of Biocides

Specific Scientific Field

Summary of the Application

“2-((4-Chlorophenyl)ethynyl)benzaldehyde” is used in the synthesis of biocides .

Methods of Application or Experimental Procedures

Biocides are synthesized from 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .

Results or Outcomes

Biocides are found in many potent biologically active compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305, P338, and P351 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-17/h1-4,6-7,9-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQIDONJUXEQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C#CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Chlorophenyl)ethynyl)benzaldehyde | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2865472.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2865480.png)

![3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865483.png)

![(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2865489.png)

![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)